An In-depth Technical Guide to the Physical and Chemical Properties of Sophoramine
An In-depth Technical Guide to the Physical and Chemical Properties of Sophoramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoramine is a quinolizidine (B1214090) alkaloid naturally occurring in plants of the Sophora genus, such as Sophora alopecuroides and Sophora flavescens.[1][2] These plants have a long history of use in traditional medicine, and their constituent alkaloids, including sophoramine, are the subject of ongoing scientific investigation for their diverse pharmacological activities. This guide provides a comprehensive overview of the physical and chemical properties of sophoramine, along with relevant experimental protocols and an exploration of its role in biological signaling pathways, to support further research and development efforts.
Physicochemical Properties
The fundamental physical and chemical characteristics of sophoramine are summarized below. This data is essential for its extraction, purification, formulation, and analysis.
General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (1S,9S,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-2,4-dien-6-one | [3] |
| CAS Number | 6882-66-2 | [3] |
| Molecular Formula | C₁₅H₂₀N₂O | [3] |
| Molecular Weight | 244.33 g/mol | |
| Appearance | Not explicitly stated, likely a crystalline solid | |
| Melting Point | 164-165 °C | |
| Boiling Point | 455.6 ± 34.0 °C (Predicted) | |
| Solubility | Soluble in methanol, ethanol (B145695), and chloroform. | |
| pKa | 9.67 ± 0.20 (Predicted) |
Spectroscopic Data
1.2.1. Mass Spectrometry (MS)
Mass spectrometry data is vital for determining the molecular weight and fragmentation pattern of sophoramine.
| m/z Value | Interpretation | Reference(s) |
| 245.1655 [M+H]⁺ | Protonated molecule | |
| 244 | Molecular ion (M⁺) |
Further fragmentation analysis would be required to detail the complete fragmentation pattern.
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Specific chemical shift data for sophoramine is not consistently reported across publicly available literature. The data presented here should be considered as a general guide, and experimental verification is recommended.
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¹H NMR: Proton NMR data would reveal the number of different types of protons and their neighboring environments.
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¹³C NMR: Carbon NMR data would indicate the number of unique carbon atoms and their chemical environments.
1.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for sophoramine are listed below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3100-3000 | C-H (alkene) | Stretching |
| ~3000-2850 | C-H (alkane) | Stretching |
| ~1670-1640 | C=O (amide) | Stretching |
| ~1630 | C=C (alkene) | Stretching |
| ~1250-1000 | C-N | Stretching |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines key experimental protocols relevant to the study of sophoramine.
Extraction and Isolation of Alkaloids from Sophora alopecuroides**
This protocol describes a general method for the extraction and isolation of total alkaloids from Sophora alopecuroides, from which sophoramine can be further purified.
Methodology:
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Alkalinization and Initial Extraction:
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Coarsely powdered plant material (e.g., seeds) is soaked in a 5% NaOH solution overnight.
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The alkaline solution is discarded, and the plant residue is then extracted with a 5% sulfuric acid solution.
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Ion Exchange Chromatography:
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The acidic extract is passed through a cation exchange resin column to bind the alkaloids.
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The column is then eluted with 95% ethanol containing 3% ammonia (B1221849) to release the alkaloids.
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Purification:
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The eluent is collected, and the ethanol is recovered under reduced pressure.
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The resulting crude alkaloid mixture is further purified by adsorption onto activated carbon.
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The total alkaloids are then subjected to neutral alumina (B75360) column chromatography, with a gradient elution using a petroleum ether-acetone solvent system.
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Isolation and Identification:
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Fractions are collected and combined based on their thin-layer chromatography (TLC) profiles.
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Individual compounds, including sophoramine, are obtained by recrystallization and identified by spectroscopic methods (MS, NMR).
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Below is a visual representation of the experimental workflow for alkaloid extraction and isolation.
Pancreatic Lipase (B570770) Inhibition Assay
Sophoramine has been identified as a potential lipase inhibitor. The following is a common in vitro assay to determine the inhibitory activity of compounds against pancreatic lipase using p-nitrophenyl palmitate (pNPP) as a substrate.
Methodology:
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Preparation of Reagents:
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Lipase solution: Porcine pancreatic lipase is dissolved in a suitable buffer (e.g., Tris-HCl, pH 8.0).
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Substrate solution: p-Nitrophenyl palmitate (pNPP) is dissolved in isopropanol. This stock solution is then emulsified in a buffer containing a stabilizing agent like gum arabic or Triton X-100.
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Inhibitor solution: Sophoramine is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to the desired concentrations.
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Assay Procedure:
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In a 96-well microplate, the enzyme solution is pre-incubated with various concentrations of the sophoramine solution for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37 °C).
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The reaction is initiated by adding the pNPP substrate solution to each well.
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The plate is incubated at 37 °C for a set time (e.g., 30 minutes).
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The absorbance is measured at 405 nm using a microplate reader. The release of p-nitrophenol from the hydrolysis of pNPP results in a yellow color, and the intensity is proportional to the enzyme activity.
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Data Analysis:
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The percentage of lipase inhibition is calculated using the following formula: Inhibition (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100
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The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
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The workflow for the lipase inhibition assay is illustrated below.
Biological Activity and Signaling Pathways
Sophoramine exhibits a range of biological activities, with a notable influence on lipid metabolism. Understanding the molecular mechanisms and signaling pathways involved is crucial for its therapeutic development.
Role in Lipid Metabolism
Sophoramine has been shown to modulate pathways associated with lipid metabolism and energy expenditure. Its potential as a lipase inhibitor suggests it may reduce the absorption of dietary fats. Furthermore, related compounds from Sophora species have been found to influence key metabolic signaling pathways.
Signaling Pathways
The PI3K/Akt/mTOR and AMPK signaling pathways are central regulators of cellular metabolism, including lipid synthesis and breakdown. While direct studies on sophoramine's interaction with these pathways in the context of lipid metabolism are emerging, evidence from related alkaloids suggests a potential modulatory role.
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AMP-activated protein kinase (AMPK) Pathway: AMPK is a key energy sensor in cells. When activated by low cellular energy levels, it promotes catabolic processes that generate ATP, such as fatty acid oxidation, while inhibiting anabolic processes like fatty acid synthesis.
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PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell growth, proliferation, and survival. It also plays a role in lipogenesis. Activation of this pathway can promote the synthesis of lipids.
The diagram below illustrates a potential mechanism by which sophoramine may influence lipid metabolism through the modulation of the AMPK and PI3K/Akt/mTOR pathways.
Conclusion
Sophoramine is a promising natural product with well-defined physicochemical properties and significant biological potential, particularly in the modulation of lipid metabolism. This technical guide provides a foundational understanding of its characteristics and offers standardized protocols for its study. Further research is warranted to fully elucidate its spectral properties, confirm its precise mechanisms of action within key signaling pathways, and explore its full therapeutic potential.
